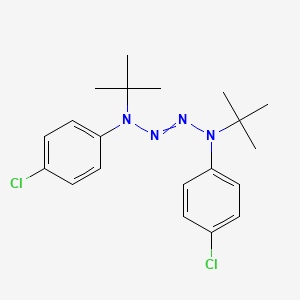
1,4-Di-tert-butyl-1,4-bis(4-chlorophenyl)tetraaz-2-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Di-tert-butyl-1,4-bis(4-chlorophenyl)tetraaz-2-ene is an organic compound that belongs to the class of tetrazenes. This compound is characterized by the presence of two tert-butyl groups and two 4-chlorophenyl groups attached to a tetraazene backbone. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Di-tert-butyl-1,4-bis(4-chlorophenyl)tetraaz-2-ene typically involves the reaction of 4-chlorophenylhydrazine with tert-butyl isocyanide under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the tetraazene compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
1,4-Di-tert-butyl-1,4-bis(4-chlorophenyl)tetraaz-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding azoxy or azo compounds.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted tetrazenes with various functional groups.
科学的研究の応用
1,4-Di-tert-butyl-1,4-bis(4-chlorophenyl)tetraaz-2-ene has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,4-Di-tert-butyl-1,4-bis(4-chlorophenyl)tetraaz-2-ene involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The pathways involved may include oxidative stress response and signal transduction pathways.
類似化合物との比較
Similar Compounds
- 1,4-Di-tert-butyl-1,4-bis(4-methylphenyl)tetraaz-2-ene
- 1,4-Di-tert-butyl-1,4-bis(4-fluorophenyl)tetraaz-2-ene
- 1,4-Di-tert-butyl-1,4-bis(4-bromophenyl)tetraaz-2-ene
Uniqueness
1,4-Di-tert-butyl-1,4-bis(4-chlorophenyl)tetraaz-2-ene is unique due to the presence of chlorophenyl groups, which impart distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its analogs with different substituents.
特性
CAS番号 |
63641-20-3 |
|---|---|
分子式 |
C20H26Cl2N4 |
分子量 |
393.3 g/mol |
IUPAC名 |
N-tert-butyl-N-[(N-tert-butyl-4-chloroanilino)diazenyl]-4-chloroaniline |
InChI |
InChI=1S/C20H26Cl2N4/c1-19(2,3)25(17-11-7-15(21)8-12-17)23-24-26(20(4,5)6)18-13-9-16(22)10-14-18/h7-14H,1-6H3 |
InChIキー |
MSHSVNQTAUYWTD-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)N(C1=CC=C(C=C1)Cl)N=NN(C2=CC=C(C=C2)Cl)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


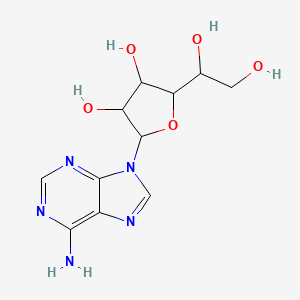
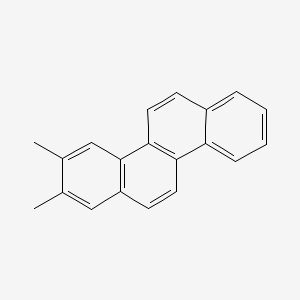

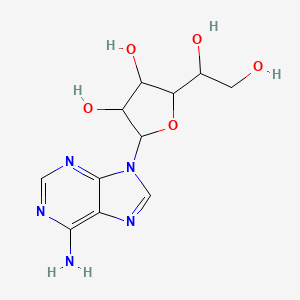
![Methyl 3-[(E)-carbamoyldiazenyl]but-2-enoate](/img/structure/B14513769.png)
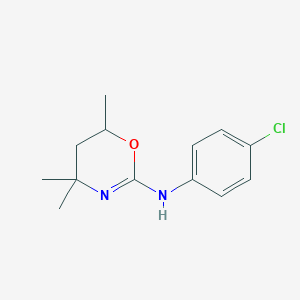
![Benzamide, N-[3-(1H-indol-3-ylmethyl)-2,4-dioxo-3-pyrrolidinyl]-](/img/structure/B14513779.png)
![2-Diazonio-1-[(2,3,4-trimethylpentan-3-yl)oxy]ethen-1-olate](/img/structure/B14513786.png)
![Ethyl 4-[2-(4-oxonaphthalen-1(4H)-ylidene)hydrazinyl]benzoate](/img/structure/B14513794.png)
![N'-[(4-Chlorophenyl)methylidene]hydrazinecarbohydrazide](/img/structure/B14513796.png)
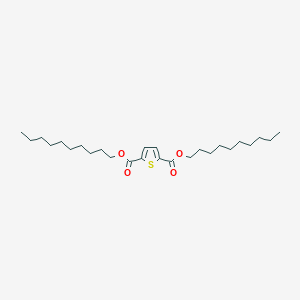
![(NE)-N-[(2E)-2-hydroxyimino-1-(2-pyridin-2-ylpyrimidin-4-yl)ethylidene]hydroxylamine](/img/structure/B14513809.png)
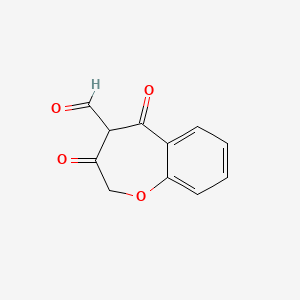
![2-[Bis(methylsulfanyl)methylidene]nonanoic acid](/img/structure/B14513835.png)
